(2E)-3-[(4-bromophenyl)amino]-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one
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Overview
Description
(2E)-3-[(4-bromophenyl)amino]-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one is a synthetic organic compound that features a combination of bromine, chlorine, and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[(4-bromophenyl)amino]-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one typically involves a multi-step process:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling Reactions: The thiazole derivative is then coupled with 4-chloroaniline using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Final Condensation: The final step involves the condensation of the coupled product with 4-bromoaniline under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[(4-bromophenyl)amino]-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of iodinated derivatives.
Scientific Research Applications
(2E)-3-[(4-bromophenyl)amino]-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other electronic materials.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of (2E)-3-[(4-bromophenyl)amino]-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of enzymes, inhibiting their activity and thus affecting cellular processes.
Pathways Involved: It may interfere with signaling pathways such as the MAPK/ERK pathway, which is crucial for cell division and survival.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(4-chloroanilino)-1-[2-(4-bromophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one
- (E)-3-(4-fluoroanilino)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one
Uniqueness
- Structural Features : The presence of both bromine and chlorine atoms in the compound provides unique electronic and steric properties.
- Reactivity : The compound’s reactivity is influenced by the electron-withdrawing effects of the halogens, making it distinct from similar compounds.
Properties
IUPAC Name |
(E)-3-(4-bromoanilino)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrClN2OS/c1-12-18(25-19(23-12)13-2-6-15(21)7-3-13)17(24)10-11-22-16-8-4-14(20)5-9-16/h2-11,22H,1H3/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWLSQIMOYUMDX-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)C=CNC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)/C=C/NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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